molecular formula C28H30O4 B1677478 PT150 CAS No. 189035-07-2

PT150

Cat. No.: B1677478
CAS No.: 189035-07-2
M. Wt: 430.5 g/mol
InChI Key: DFELGYQKEOCHOA-BZAFBGKRSA-N
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Description

ORG-34517 is a glucocorticoid receptor antagonist currently under investigation for its potential therapeutic applications in various diseases characterized by excessive corticosterone and cortisol activity. This compound is being explored for its efficacy in treating conditions such as depression, Cushing’s disease, hypertension, diabetes, and glaucoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ORG-34517 involves multiple steps, starting with the preparation of the core steroid structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of ORG-34517 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

ORG-34517 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions include hydroxylated and alkylated derivatives of the core steroid structure. These derivatives are crucial intermediates in the synthesis of ORG-34517 .

Scientific Research Applications

ORG-34517 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study glucocorticoid receptor interactions and antagonist activity.

    Biology: Investigated for its effects on the hypothalamus-pituitary-adrenal axis and its potential to normalize hyperactivity in this system.

    Medicine: Explored as a therapeutic agent for treating depression, Cushing’s disease, hypertension, diabetes, and glaucoma.

    Industry: Utilized in the development of new pharmaceuticals targeting glucocorticoid receptors .

Mechanism of Action

ORG-34517 exerts its effects by acting as a competitive antagonist of the glucocorticoid receptor. It binds to the receptor, preventing the activation of downstream signaling pathways that are typically triggered by corticosterone and cortisol. This normalization of hyperactivity in the hypothalamus-pituitary-adrenal axis is believed to underlie its therapeutic potential in various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ORG-34517 is unique in its specific binding affinity and selectivity for the glucocorticoid receptor. Unlike some other antagonists, it does not exhibit significant affinity for the progesterone receptor, making it a more targeted therapeutic agent for conditions involving glucocorticoid receptor hyperactivity .

Properties

Org-34517 is a glucocorticoid antagonist which may have a potential in a number of diseases where there is excess corticosterone/cortisol activity. The drug acts by normalizing hyperactivity in the hypothalamus-pituitary-adrenal (HPA) axis.

CAS No.

189035-07-2

Molecular Formula

C28H30O4

Molecular Weight

430.5 g/mol

IUPAC Name

(8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H30O4/c1-3-11-28(30)12-10-23-21-7-4-17-13-19(29)6-8-20(17)26(21)22(15-27(23,28)2)18-5-9-24-25(14-18)32-16-31-24/h5,9,13-14,21-23,30H,4,6-8,10,12,15-16H2,1-2H3/t21-,22+,23-,27-,28-/m0/s1

InChI Key

DFELGYQKEOCHOA-BZAFBGKRSA-N

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC6=C(C=C5)OCO6)C)O

SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC6=C(C=C5)OCO6)C)O

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC6=C(C=C5)OCO6)C)O

Appearance

Solid powder

189035-07-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Org-34517;  SCH-900636;  Org34517;  SCH900636;  Org 34517;  SCH 900636

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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